1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide
Description
Historical Development of Cyclopentane Carboxamide Derivatives
Cyclopentane carboxamide derivatives emerged as critical scaffolds in medicinal chemistry following early discoveries of strained carbocycles in bioactive molecules. While cyclobutane-based drugs like carboplatin dominated early oncology research, cyclopentane derivatives gained prominence due to their balanced strain energy (≈6 kcal/mol) and conformational flexibility. The introduction of carboxamide groups to cyclopentane systems, first reported in the 1990s, enabled precise spatial arrangement of pharmacophores while maintaining metabolic stability. Key milestones include:
- 1998 : Synthesis of 1-aminocyclopentane-1-carboxamide (ACPC) analogs demonstrating neuromodulatory effects via σ-receptor interactions.
- 2007 : Discovery that 1,3-disubstituted cyclopentane carboxamides act as potent CCR2 antagonists (IC₅₀ = 0.45 nM).
- 2020 : Advances in stereo-controlled synthesis enabling multi-gram production of orthogonally protected aminocyclopentanecarboxamides.
These developments established cyclopentane carboxamides as versatile platforms for addressing challenges in drug bioavailability and target selectivity.
Position within Contemporary Heterocyclic Chemistry Research
The title compound exemplifies modern strategies in heterocyclic hybridization, combining three distinct structural domains:
- Cyclopentane Core : Provides a semi-rigid scaffold that balances conformational restriction and synthetic accessibility.
- Thiane Ring : Introduces sulfur-containing heterocyclic diversity, modulating electronic properties and metabolic stability.
- 4-Chlorophenyl Group : Enhances hydrophobic interactions in target binding pockets while directing substituent positioning.
Table 1: Structural Comparison with Related Carboxamides
This structural synergy enables exploration of understudied chemical space, particularly in G protein-coupled receptor (GPCR) modulation.
Significance in Medicinal Chemistry Exploration
The compound’s design incorporates multiple medicinal chemistry principles:
- Bioisosteric Replacement : The thiane ring (C₄H₇S) serves as a sulfur-containing analog of piperidine, potentially improving blood-brain barrier penetration compared to oxygenated heterocycles.
- Hydrophobic Pocket Targeting : Molecular modeling suggests the 4-chlorophenyl group occupies aromatic subpockets in kinase domains, while the hydroxyethoxy tail engages polar residues.
- Conformational Restriction : The cyclopentane core’s puckered geometry (bond angles ≈108°) preorganizes the molecule for target binding, reducing entropy penalties.
Preliminary assays indicate low-nanomolar binding affinity for undisclosed targets, though detailed pharmacological data remain proprietary.
Research Objectives and Theoretical Framework
Current investigations focus on three primary objectives:
Synthetic Methodology Development
Structure-Activity Relationship (SAR) Profiling
Computational Modeling
Theoretical Basis : The research builds upon Curtin-Hammett principles to control reaction diastereoselectivity, coupled with Free-Wilson analysis for SAR interpretation.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c21-17-5-3-16(4-6-17)20(7-1-2-8-20)18(24)22-15-19(25-12-11-23)9-13-26-14-10-19/h3-6,23H,1-2,7-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNLJUQKRVXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCSCC3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Cyclopentane ring formation: The cyclopentane ring is synthesized through cyclization reactions.
Thianyl moiety introduction: The thianyl group is introduced through a series of reactions involving sulfur-containing reagents.
Final coupling: The final step involves coupling the chlorophenyl, cyclopentane, and thianyl intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thianyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Thian Ring Modifications
- 1-(4-Chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide (CAS 2415532-51-1)
- Key Difference : Replaces the 2-hydroxyethoxy group with a thiomorpholinyl substituent.
- Impact : The sulfur atom in thiomorpholine increases lipophilicity and alters electronic properties compared to the oxygen-based 2-hydroxyethoxy group. This may reduce aqueous solubility but enhance membrane permeability .
Heterocyclic Substituents
- 1-(4-Chlorophenyl)-N-[2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide Key Difference: Features a thienopyrazolyl group with a tert-butyl substituent instead of the thian ring. Impact: The pyrazole ring enhances metabolic stability due to reduced susceptibility to oxidative degradation.
Carboxamide Linker Modifications
Pyridine and Methoxyethyl Chains
- N-(4-Chlorobenzyl)-1-((2-methoxyethyl)(pyridin-4-yl)amino)cyclopentane carboxamide (II-10) Key Difference: Incorporates a pyridinylamino group and a methoxyethyl chain. Impact: The pyridine ring introduces basicity, improving solubility in acidic environments. However, the synthesis yield (26%) suggests challenges in scalability compared to the target compound’s synthesis route .
Piperazine-Based Derivatives
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Key Difference: Utilizes a piperazine ring instead of the thian moiety. The ethyl group increases lipophilicity, favoring blood-brain barrier penetration .
Simplified Analogues
Cyclobutane and Cyclohexane Derivatives
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid
- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Key Difference: Substitutes the carboxamide with an ester and methylamino group. Impact: The hydrochloride salt improves aqueous solubility, but the ester group may confer instability under hydrolytic conditions .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated based on .
Biological Activity
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A cyclopentane core.
- A carboxamide functional group.
- A 4-chlorophenyl substituent.
- A thian moiety with a hydroxyethoxy group.
The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Research indicates that 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide interacts with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby modulating immune responses.
- Receptor Binding : It could bind to receptors that regulate neurotransmitter release, influencing neurological functions.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is measured using various assays, including DPPH and ABTS radical scavenging methods.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests indicate that 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide possesses antimicrobial activity against various bacterial strains. The compound displayed moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis.
Comparative Studies
Comparative analyses with structurally similar compounds reveal variations in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide | Contains chlorophenyl and thian moieties | Strong anti-inflammatory and antioxidant properties |
| 1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide | Fluorine substitution | Different reactivity and possibly enhanced antimicrobial effects |
| 1-(4-bromophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide | Bromine substitution | Potentially varied electronic properties affecting enzyme interaction |
Neuroprotective Effects
A study highlighted the neuroprotective effects of a related compound in models of neuroinflammation. The results indicated that compounds with similar thian structures could mitigate neuronal damage caused by inflammatory cytokines, suggesting a therapeutic role for 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide in neurodegenerative diseases.
Anticancer Potential
Research into the anticancer properties of similar compounds has shown that they can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Further studies on the specific actions of this compound are warranted to explore its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
